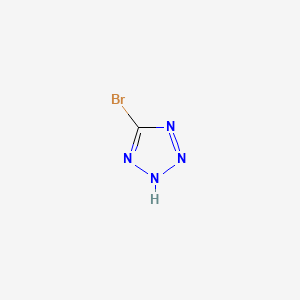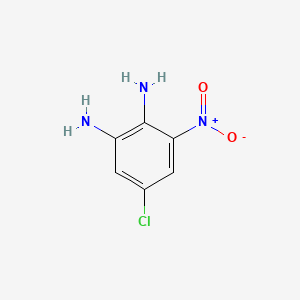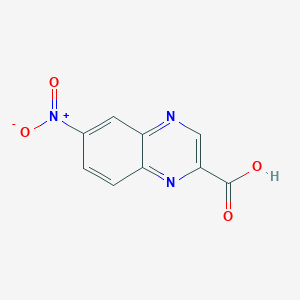
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound with the molecular formula C14H19N. It is a derivative of quinoline, characterized by the presence of ethyl and trimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known to interact with various cellular components to exert its effects .
Mode of Action
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is believed to exert its effects primarily through its antioxidant activity . It reduces oxidative stress, which in turn leads to a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis, and inhibits the effector caspase-3 .
Biochemical Pathways
The compound’s antioxidant activity impacts various biochemical pathways. It reduces oxidative stress, leading to a decrease in the synthesis of pro-inflammatory cytokines and NF-κB factor mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .
Pharmacokinetics
Its physicochemical properties such as a high logp value (451) and low water solubility (8453 mg/L at 25°C) suggest that it may have good lipophilicity and poor water solubility , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s antioxidant activity leads to a decrease in oxidative stress, which in turn reduces inflammation and apoptosis . This results in improved liver marker indices and ameliorated histopathological alterations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with high release rate (e.g., tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships)) can lead to its release into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One classical method involves the use of concentrated sulfuric acid at elevated temperatures, although this method can be quite vigorous and requires careful handling . Another approach utilizes metal-modified catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, which offers a more controlled reaction environment .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, employing heterogeneous catalysts to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .
Scientific Research Applications
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but with an ethoxy group instead of an ethyl group.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethyl group, making it less bulky.
1,2,2,4-Tetramethyl-1,2-dihydroquinoline: Contains an additional methyl group, altering its chemical properties.
Uniqueness
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
6-ethyl-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJUVSKXVLDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349752 | |
| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42924-00-5 | |
| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)








![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)


